4,4'-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features a unique structure with two pyrazole rings connected via a methylene bridge to a central phenyl ring substituted with a methoxy and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is obtained in high yield through simple filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with an amino group.
Substitution: The major products are the substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage. In cancer cells, it can induce apoptosis through the activation of p53-mediated pathways and the inhibition of autophagy proteins .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- 4,4’-[(4-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Uniqueness
4,4’-[(4-methoxy-3-nitrophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of both methoxy and nitro groups on the central phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it more versatile compared to its analogs .
Properties
IUPAC Name |
4-[(4-methoxy-3-nitrophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-7-12(15(22)19-17-7)14(13-8(2)18-20-16(13)23)9-4-5-11(26-3)10(6-9)21(24)25/h4-6,14H,1-3H3,(H2,17,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCWGQUUBJDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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